molecular formula C17H17Cl2NO2S B2911726 N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 942003-13-6

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No. B2911726
CAS RN: 942003-13-6
M. Wt: 370.29
InChI Key: SWNRGBDQOOVONE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can alter the expression of genes involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression. However, one limitation is that N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.

Future Directions

There are a number of potential future directions for research involving N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide. One area of interest is the development of N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide and its effects on gene expression. Finally, there is potential for the development of new synthetic methods for N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide that could improve its availability for use in research.

Synthesis Methods

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can be synthesized through a multistep process involving the reaction of 2,3-dichlorobenzoyl chloride with 4-methoxythiophenol, followed by the addition of n-butylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S/c1-22-12-7-9-13(10-8-12)23-11-3-6-16(21)20-15-5-2-4-14(18)17(15)19/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNRGBDQOOVONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-((4-methoxyphenyl)thio)butanamide

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